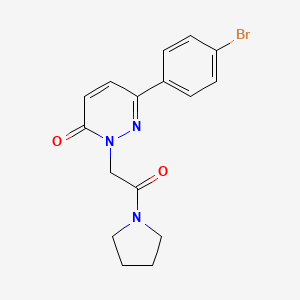
Bromure de 3-fluoro-5-nitrobenzyle
Vue d'ensemble
Description
3-Fluoro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the fifth position
Applications De Recherche Scientifique
3-Fluoro-5-nitrobenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom .
Mode of Action
3-Fluoro-5-nitrobenzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .
Biochemical Pathways
It’s worth noting that benzyl bromides are often used in organic synthesis, including in the suzuki-miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Result of Action
The compound’s reactivity towards nucleophiles can result in various chemical transformations, depending on the specific reaction conditions and the nucleophile involved .
Action Environment
The action of 3-Fluoro-5-nitrobenzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the rate and outcome of its reactions with nucleophiles can be affected by the solvent used, the concentration of the reactants, and the temperature of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to introduce the nitro group at the desired position.
Fluorination: The nitrobenzene derivative is then subjected to fluorination to introduce the fluorine atom.
Bromination: Finally, the benzyl position is brominated to yield 3-Fluoro-5-nitrobenzyl bromide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve solvents like dimethylformamide or acetonitrile.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is 3-Fluoro-5-aminobenzyl bromide.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-nitrobenzyl bromide
- 4-Fluoro-5-nitrobenzyl bromide
- 3-Chloro-5-nitrobenzyl bromide
Comparison: 3-Fluoro-5-nitrobenzyl bromide is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the presence of the fluorine atom at the third position and the nitro group at the fifth position can lead to different electronic effects and steric interactions, making it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGNYGZIPJHZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
![4-amino-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2405204.png)
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)

![N-(2-PHENYLETHYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2405216.png)


